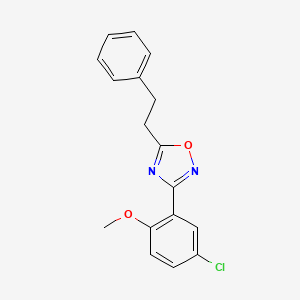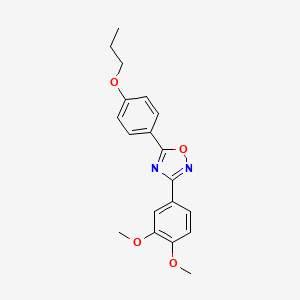
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains oxygen, nitrogen, and fluorine atoms. This compound has shown potential in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has shown potential in various scientific research applications. It has been studied for its anticancer, antiviral, and antibacterial properties. In one study, this compound was found to inhibit the growth of cancer cells in vitro and in vivo. In another study, it was found to have antiviral activity against the influenza virus. Additionally, this compound has shown antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
Wirkmechanismus
The mechanism of action of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine is not fully understood. However, it has been proposed that this compound may inhibit the activity of certain enzymes or proteins that are involved in cell proliferation, viral replication, or bacterial growth. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been shown to have various biochemical and physiological effects. In one study, it was found to induce apoptosis (programmed cell death) in cancer cells. In another study, it was found to inhibit the replication of the influenza virus by blocking viral entry and release. Additionally, this compound has been shown to disrupt bacterial cell membranes, leading to bacterial death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine in lab experiments include its broad spectrum of activity against cancer cells, viruses, and bacteria. Additionally, this compound has shown low toxicity in vitro and in vivo. However, one limitation of using this compound in lab experiments is its relatively low solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for the research of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine. One direction is to further investigate its mechanism of action and identify the specific enzymes or proteins that it targets. Another direction is to study its potential as a therapeutic agent for various diseases, including cancer, viral infections, and bacterial infections. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its solubility in water.
Synthesemethoden
The synthesis of 2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazine has been reported in various scientific studies. One of the most common methods is the reaction of 2-benzyl-4,4-bis(trifluoromethyl)-4H-1,3,5-oxadiazol-6-amine with morpholine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) at elevated temperatures.
Eigenschaften
IUPAC Name |
2-benzyl-6-morpholin-4-yl-4,4-bis(trifluoromethyl)-1,3,5-oxadiazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F6N3O2/c17-15(18,19)14(16(20,21)22)23-12(10-11-4-2-1-3-5-11)27-13(24-14)25-6-8-26-9-7-25/h1-5H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYPXWWTZXAENH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(N=C(O2)CC3=CC=CC=C3)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F6N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(1H-tetrazol-1-yl)phenoxy]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5330712.png)
![N-[1-{[(3,4-dimethylphenyl)amino]carbonyl}-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5330733.png)
![7-{[(5-fluoro-1H-benzimidazol-2-yl)methoxy]acetyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5330746.png)
![3-[(5-{[4-(pyridin-3-yloxy)piperidin-1-yl]carbonyl}pyridin-2-yl)amino]propan-1-ol](/img/structure/B5330748.png)
![N-(3,5-difluorophenyl)-4-[6-(1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5330766.png)

![1-{2-[1-(N-methylglycyl)piperidin-2-yl]ethyl}pyrrolidin-2-one](/img/structure/B5330778.png)
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5330788.png)


![methyl 2-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5330810.png)
![3-{3-[(4-chlorophenyl)thio]-5-nitrophenoxy}pyridine](/img/structure/B5330823.png)

![5-(2-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5330838.png)